

A Comprehensive Spectroscopic Guide to Ethyl 2-(chloromethyl)acrylate

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Compound of Interest

Compound Name: 2-(Chloromethyl)acrylic Acid Ethyl Ester

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This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 2-(chloromethyl)acrylate, a key monomer in polymer synthesis and a versatile building block in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by established scientific principles and experimental best practices. Our focus is on not just presenting data, but on elucidating the structural information that can be derived from it, thereby empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(chloromethyl)acrylate (CAS 24563-62-4) possesses a unique combination of functional groups: an ethyl ester, an acrylate double bond, and a chloromethyl substituent.^[1] This arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding these spectral features is paramount for quality control, reaction monitoring, and the characterization of novel materials derived from this monomer.

Below is a diagram illustrating the molecular structure of ethyl 2-(chloromethyl)acrylate.

Caption: Molecular structure of ethyl 2-(chloromethyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can deduce the connectivity of atoms and the overall structure of the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of ethyl 2-(chloromethyl)acrylate is expected to show distinct signals for the protons of the ethyl group, the vinyl protons, and the chloromethyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

Table 1: Predicted ^1H NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
$-\text{CH}_3$ (ethyl)	~1.3	Triplet	~7
$-\text{CH}_2-$ (ethyl)	~4.2	Quartet	~7
$-\text{CH}_2\text{Cl}$	~4.4	Singlet	-
$=\text{CH}_2$ (vinyl)	~5.9, ~6.3	Singlet, Singlet	-

Rationale behind the predictions: The ethyl group protons ($-\text{CH}_3$ and $-\text{CH}_2-$) will exhibit a characteristic triplet-quartet pattern due to their coupling. The methylene protons of the ethyl group are shifted downfield to around 4.2 ppm due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons ($-\text{CH}_2\text{Cl}$) are expected to appear as a singlet at approximately 4.4 ppm, significantly downfield due to the strong electron-withdrawing effect of the chlorine atom. The two vinyl protons ($=\text{CH}_2$) are diastereotopic and are expected to appear as two distinct singlets in the region of 5.9-6.3 ppm. The absence of coupling between them is a key feature. For comparison, in ethyl acrylate, the vinyl protons show a more complex splitting pattern due to coupling with each other.^{[2][3]}

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate

Carbon Atom	Predicted Chemical Shift (ppm)
-CH ₃ (ethyl)	~14
-CH ₂ - (ethyl)	~61
-CH ₂ Cl	~45
=CH ₂ (vinyl)	~128
=C< (vinyl)	~138
C=O (carbonyl)	~165

Rationale behind the predictions: The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically around 165 ppm. The sp^2 hybridized carbons of the double bond will resonate in the 128-138 ppm region. The carbon of the chloromethyl group (-CH₂Cl) will be found at approximately 45 ppm, while the carbons of the ethyl group will appear at around 61 ppm (-CH₂-) and 14 ppm (-CH₃), consistent with typical values for ethyl esters.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for Ethyl 2-(chloromethyl)acrylate

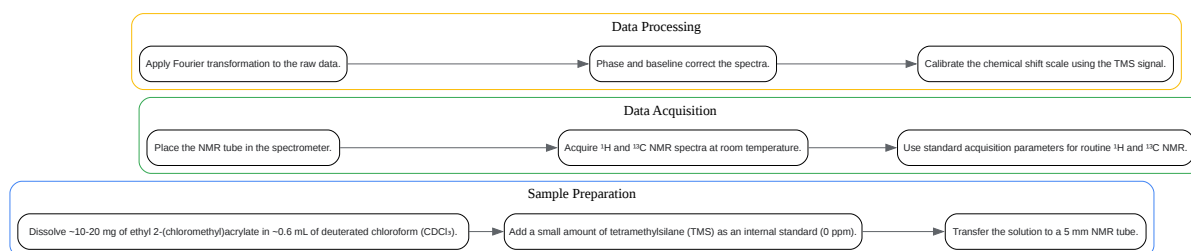
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C=O (ester)	Stretch	~1720
C=C (alkene)	Stretch	~1635
C-O (ester)	Stretch	~1270 and ~1180
C-Cl	Stretch	~750
C-H (sp ²)	Stretch	~3100
C-H (sp ³)	Stretch	~2980

Rationale behind the predictions: The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=C stretching of the acrylate double bond will appear as a medium intensity band around 1635 cm⁻¹. The C-O stretching vibrations of the ester will give rise to two strong bands in the fingerprint region, typically around 1270 cm⁻¹ and 1180 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region, around 750 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

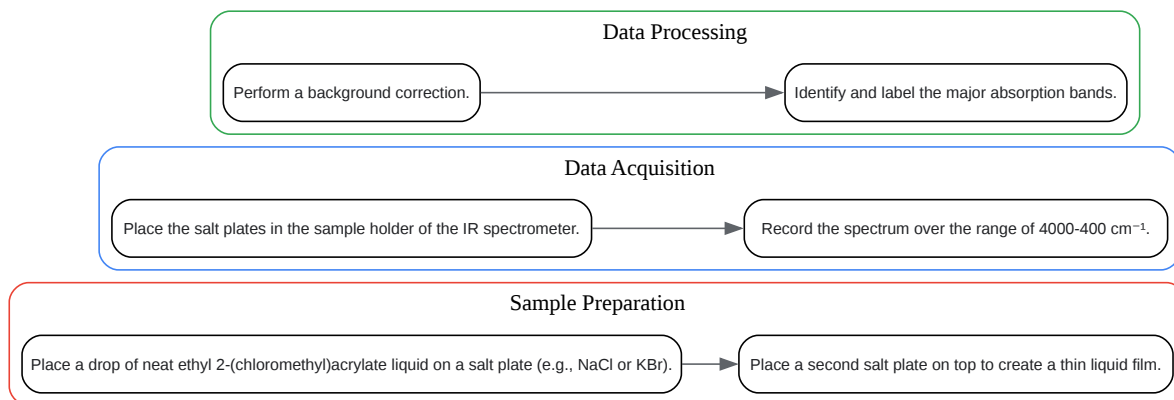


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Caption: Workflow for NMR spectroscopic analysis.

Causality behind experimental choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and its residual proton signal does not interfere with the analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single sharp signal at a high field, which is unlikely to overlap with the signals of most organic compounds.

IR Spectroscopy



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Caption: Workflow for IR spectroscopic analysis.

Causality behind experimental choices: For liquid samples, preparing a thin film between salt plates is a simple and effective method for obtaining a transmission IR spectrum. Salt plates made of NaCl or KBr are used because they are transparent to infrared radiation in the typical analytical range. A background correction is essential to remove any spectral contributions from atmospheric water and carbon dioxide.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable means for the identification and characterization of ethyl 2-(chloromethyl)acrylate. The detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles of spectroscopy, offers valuable insights into the molecular structure of this important chemical intermediate. By following the recommended experimental protocols, researchers can ensure the acquisition of high-quality data, leading to confident and accurate structural assignments.

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